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Compound of Interest

Compound Name:
4-Chloro-2-cyano-6-nitrophenyl

acetate

CAS No.: 1071379-58-2

Cat. No.: B3033579

Get Quote

Executive Summary & Compound Profile
4-Chloro-2-cyano-6-nitrophenyl acetate is a highly electrophilic "active ester" derivative

commonly utilized as a specialized intermediate in the synthesis of azo dyes, agrochemicals,

and pharmaceutical precursors.[1][2][3][4][5] Its structure features a benzene ring densely

functionalized with electron-withdrawing groups (nitro, cyano, chloro), making the acetate

group significantly more labile than in standard phenyl acetates.

This extreme reactivity presents a unique analytical challenge: Hydrolytic Instability. Standard

chromatographic techniques (HPLC) utilizing aqueous mobile phases often degrade the

analyte during the run, leading to artificially low purity results. Consequently, Quantitative NMR

(qNMR) emerges as the superior, self-validating method for purity assessment.
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Property Detail

CAS Number 1071379-58-2

Formula

C

H

ClN

O

Molecular Weight 240.60 g/mol

Structure

Tetra-substituted benzene (1-OAc, 2-CN, 4-Cl,

6-NO

)

NMR Characterization Data
The structural integrity of this compound relies on identifying the specific substitution pattern.

The electron-withdrawing nature of the substituents (

,

,

) causes significant downfield shifts in the aromatic region compared to unsubstituted phenyl
acetate.

Predicted H NMR Spectrum (400 MHz, CDCl )
Note: Due to the specific substitution pattern (positions 2, 4, 6 occupied), the aromatic protons

at positions 3 and 5 are meta to each other.
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Signal (

ppm)
Multiplicity Integration Assignment

Coupling
Constant (

)

8.30 – 8.45 Doublet (d) 1H

Ar-H (Pos 5,

ortho to NO

)

Hz

7.85 – 8.00 Doublet (d) 1H
Ar-H (Pos 3,

ortho to CN) Hz

2.40 – 2.45 Singlet (s) 3H -O-CO-CH N/A

Interpretation Logic:

H5 Deshielding: The proton at position 5 is flanked by the nitro group (strongly deshielding)

and the chlorine, shifting it furthest downfield.

H3 Deshielding: The proton at position 3 is flanked by the cyano and chlorine groups.

Acetate Singlet: The methyl group appears as a sharp singlet. Its integral (3H) relative to the

aromatic protons (1H each) is the primary check for successful acetylation vs. the phenol

precursor.

Key C NMR Signals (Expected)
Carbonyl (C=O): ~167 ppm

Cyano (-CN): ~114 ppm

Aromatic C-NO

: ~140-145 ppm

Aromatic C-O: ~150 ppm

Comparative Analysis: qNMR vs. HPLC
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For this specific compound, the choice of analytical method is critical due to its susceptibility to

hydrolysis.

Comparison Matrix
Feature qNMR (Recommended) HPLC-UV (Alternative)

Primary Reference

Not Required for analyte. Uses

generic internal standard (e.g.,

Maleic Acid).

Required. Needs high-purity

reference standard of the

specific analyte.

Solvent System

Aprotic deuterated solvents

(CDCl

, DMSO-d

). Prevents hydrolysis.

Aqueous buffers/Organic

modifiers. Risk of on-column

hydrolysis.

Response Factor

Unity (1:1). Signal intensity is

directly proportional to molar

concentration.

Variable. Depends on

extinction coefficient (

) at detection

.

Impurity Detection

Detects all protonated

impurities (solvents, water,

precursors).

Detects only chromophoric

impurities. Misses

salts/residual solvents.

Turnaround Time
Fast (< 20 min). No method

development needed.

Slow. Requires gradient

optimization and column

equilibration.

Why HPLC Fails for Active Esters
In HPLC, the mobile phase often contains water or alcohols. 4-Chloro-2-cyano-6-nitrophenyl
acetate is an "active ester," meaning the phenoxide leaving group is stabilized by the nitro and

cyano groups. This makes the ester bond highly reactive toward nucleophiles (like

water/methanol) in the mobile phase, converting the sample into 4-chloro-2-cyano-6-

nitrophenol during analysis. This results in a "ghost" impurity peak and an underestimation of

purity.
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Protocol: Purity Determination via qNMR
This protocol uses Internal Standard (IS) methodology for absolute purity calculation.

Reagents
Analyte: ~10-15 mg of 4-Chloro-2-cyano-6-nitrophenyl acetate.[2]

Internal Standard (IS):Dimethyl sulfone (DMSO

) or 1,3,5-Trimethoxybenzene.

Selection Criteria: High purity, non-volatile, stable, and signals do not overlap with the

analyte (DMSO

singlet at

ppm is ideal).

Solvent: CDCl

(99.8% D) or Acetone-d

. Avoid Methanol-d

to prevent transesterification.

Step-by-Step Workflow
Weighing: Accurately weigh

(analyte, ~15 mg) and

(IS, ~5 mg) into the same vial using a microbalance (precision

mg).

Dissolution: Add 0.6 mL CDCl

and vortex until fully dissolved.

Acquisition:
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Pulse angle: 30° or 90° (ensure

relaxation delay is

, typically 30-60s for qNMR).

Scans: 16 or 32 (sufficient for S/N > 250).

Spectral Width: -2 to 12 ppm.

Processing:

Phase and baseline correction (critical for integration accuracy).

Integrate the Acetate Methyl Singlet (

ppm) for the analyte (

).

Integrate the IS Singlet (e.g.,

ppm for DMSO

) (

).

Calculation Equation
Where:

= Integral area

= Number of protons (Analyte acetate = 3, DMSO

= 6)

= Molecular weight (Analyte = 240.60, DMSO

= 94.13)

= Mass weighed (mg)
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= Purity of Internal Standard (%)

Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing this labile

intermediate.

Crude Sample
(4-Chloro-2-cyano-6-nitrophenyl acetate)

Solubility Check
(Aprotic Solvent) Method Selection

HPLC Analysis
(Aqueous Mobile Phase)Traditional

qNMR Analysis
(CDCl3 / DMSO-d6)

Recommended

Hydrolysis Risk!
Conversion to Phenol

Active Ester
Instability

1H NMR Spectrum
Acquisition

Signal Validation:
1. Acetate Singlet (~2.4 ppm)
2. Meta-Coupled Aromatics

Purity Calculation
(vs Internal Std)

Click to download full resolution via product page

Caption: Workflow comparing the risks of HPLC against the stability and direct quantification

benefits of qNMR for active esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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